![molecular formula C15H10N2O2 B11865946 Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate CAS No. 838823-88-4](/img/structure/B11865946.png)
Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate is a complex organic compound with the molecular formula C15H10N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate typically involves a multi-step process. One common method includes the three-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and CH acids in anhydrous acetonitrile under microwave irradiation at 130°C . This method is efficient and yields the desired product in moderate quantities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: Although not widely used industrially, its unique properties make it valuable for specialized applications in material science and organic electronics.
Mechanism of Action
The mechanism by which Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. It has been shown to act as a topoisomerase inhibitor, interfering with DNA replication and transcription processes . This mechanism is particularly relevant in its potential anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-a]isoquinoline: Shares the core structure but lacks the cyanomethyl and carboxylate groups.
Lamellarins: Marine alkaloids with a similar pyrroloisoquinoline scaffold, known for their diverse biological activities.
Uniqueness
Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a topoisomerase inhibitor sets it apart from other similar compounds, making it a valuable molecule for research in medicinal chemistry.
Properties
CAS No. |
838823-88-4 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H10N2O2/c1-19-15(18)13-8-11(9-16)14-12-5-3-2-4-10(12)6-7-17(13)14/h2-8H,1H3 |
InChI Key |
CYAHBGZGAJGHJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2N1C=CC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


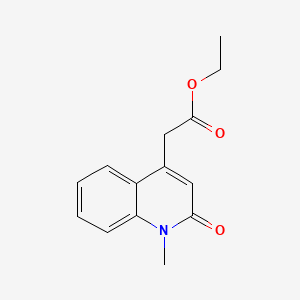

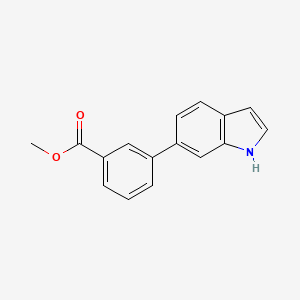
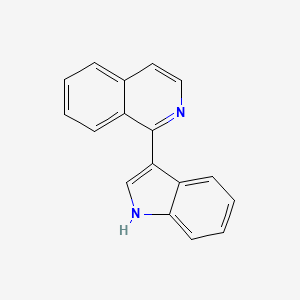
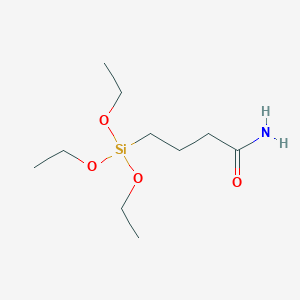
![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)
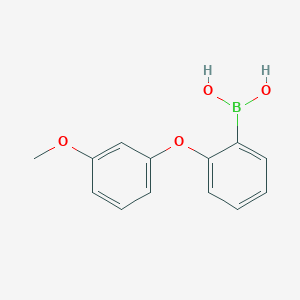

![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)

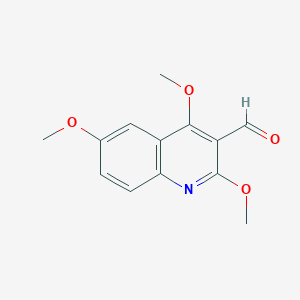
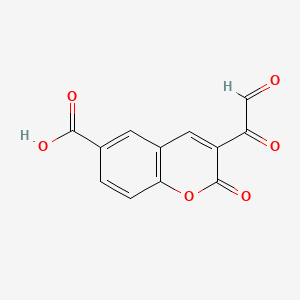
![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11865924.png)

